m-PEG10-azide

Description

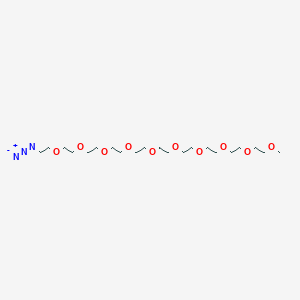

Structure

2D Structure

Properties

IUPAC Name |

1-azido-2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H43N3O10/c1-25-4-5-27-8-9-29-12-13-31-16-17-33-20-21-34-19-18-32-15-14-30-11-10-28-7-6-26-3-2-23-24-22/h2-21H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIJUYQJOYRMNAR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H43N3O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301190209 |

Source

|

| Record name | 2,5,8,11,14,17,20,23,26,29-Decaoxahentriacontane, 31-azido- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301190209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

497.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2112738-12-0 |

Source

|

| Record name | 2,5,8,11,14,17,20,23,26,29-Decaoxahentriacontane, 31-azido- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2112738-12-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5,8,11,14,17,20,23,26,29-Decaoxahentriacontane, 31-azido- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301190209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

m-PEG10-azide: A Versatile Tool in Modern Research and Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

m-PEG10-azide has emerged as a critical molecular tool in the fields of bioconjugation, drug delivery, and diagnostics. Its unique properties, combining the hydrophilicity and biocompatibility of a ten-unit polyethylene glycol (PEG) chain with the versatile reactivity of an azide group, make it an invaluable linker for covalently attaching molecules to proteins, nanoparticles, and other biological entities. This guide provides a comprehensive overview of the applications of this compound, complete with experimental protocols, quantitative data, and visual diagrams to facilitate its use in a research setting.

Core Applications in Bioconjugation and Beyond

The primary utility of this compound lies in its ability to participate in "click chemistry" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1] These reactions are highly efficient, specific, and biocompatible, allowing for the precise and stable conjugation of molecules in complex biological environments.[2]

Key research applications of this compound include:

-

PROTAC (Proteolysis Targeting Chimera) Synthesis: this compound serves as a flexible linker to connect a target protein-binding ligand and an E3 ubiquitin ligase ligand, forming a PROTAC that can induce the degradation of specific proteins.[1]

-

Drug Delivery and Nanoparticle Functionalization: The PEG component of this compound enhances the solubility and circulation time of drug molecules and nanoparticles. The azide group allows for the attachment of targeting ligands or therapeutic payloads.

-

Antibody-Drug Conjugates (ADCs): In ADC development, this compound can be used to link cytotoxic drugs to antibodies, creating targeted cancer therapies.

-

Bioimaging and Diagnostics: By conjugating fluorescent dyes or other imaging agents, this compound is used to create probes for tracking biological processes and for diagnostic applications.

Quantitative Data on this compound Applications

The efficiency and effectiveness of this compound in various applications have been documented in numerous studies. The following tables summarize key quantitative data from representative research.

| Application Area | Key Metrics | Value(s) | Reference(s) |

| PROTAC Efficacy | IC50 of PROTAC with PEG linker | 4.94 nM and 2.48 nM for HER2-positive cell lines | |

| DC50 (Concentration for 50% degradation) | Varies depending on target and cell line | N/A | |

| Dmax (Maximum degradation) | Often >90% | N/A | |

| Antibody-Drug Conjugate (ADC) Cytotoxicity | IC50 of ADC with PEG4 linker | 31.9 nM and 26.2 nM for HER2-positive cell lines | |

| IC50 of ADC with PEG10 linker | 111.3 nM and 83.5 nM for HER2-positive cell lines | ||

| Nanoparticle Functionalization | Hydrodynamic Diameter of PEG-functionalized magnetic nanoparticles | 184 nm | |

| Iron Oxide Core Size | ~8 nm | ||

| In vivo circulation (relative concentration 50 min post-injection) | 30% |

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of this compound in research. Below are representative protocols for key applications.

Protocol 1: General Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general procedure for conjugating an alkyne-containing molecule to this compound.

Materials:

-

This compound

-

Alkyne-functionalized molecule

-

Copper(II) sulfate (CuSO4)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a ligand

-

Phosphate-buffered saline (PBS) or another suitable buffer

-

DMSO or DMF for dissolving hydrophobic molecules

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 100 mM stock solution of CuSO4 in water.

-

Prepare a 200 mM stock solution of THPTA ligand in water.

-

Prepare a 100 mM stock solution of sodium ascorbate in water (freshly prepared).

-

Dissolve the alkyne-labeled molecule and this compound in a suitable solvent (e.g., DMSO or buffer).

-

-

Catalyst Premix:

-

Shortly before use, mix the CuSO4 and THPTA solutions in a 1:2 molar ratio to form the copper(I) catalyst complex.

-

-

Conjugation Reaction:

-

In a reaction vessel, combine the alkyne-functionalized molecule and this compound (typically in a 1:1.2 to 1:1.5 molar ratio).

-

Add the premixed copper/ligand solution to the reaction mixture.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

-

Reaction Incubation:

-

Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as LC-MS or TLC.

-

-

Purification:

-

Purify the conjugate using an appropriate method, such as size-exclusion chromatography, affinity chromatography, or dialysis, to remove unreacted reagents and the copper catalyst.

-

Protocol 2: Functionalization of Gold Nanoparticles

This protocol describes the surface modification of gold nanoparticles with this compound.

Materials:

-

Gold nanoparticles (AuNPs)

-

This compound with a thiol group for surface attachment

-

Deionized water

-

Buffer (e.g., sodium phosphate buffer)

Procedure:

-

Nanoparticle Suspension:

-

Disperse the gold nanoparticles in deionized water or a suitable buffer.

-

-

Ligand Exchange:

-

Add the thiol-functionalized this compound to the nanoparticle suspension. The molar ratio will depend on the size and concentration of the nanoparticles.

-

Gently mix the solution and allow it to react for several hours to overnight at room temperature to ensure complete ligand exchange on the nanoparticle surface.

-

-

Purification:

-

Purify the functionalized nanoparticles by centrifugation and resuspension in fresh buffer to remove excess unbound PEG linker. Repeat this washing step several times.

-

-

Characterization:

-

Characterize the functionalized nanoparticles using techniques such as Dynamic Light Scattering (DLS) to determine the hydrodynamic diameter, Transmission Electron Microscopy (TEM) for size and morphology, and UV-Vis spectroscopy to confirm the surface plasmon resonance peak.

-

Visualizing Workflows and Pathways

Diagrams are essential for understanding complex experimental workflows and biological pathways.

Caption: Workflow for the synthesis of a PROTAC molecule using this compound.

Caption: Workflow for functionalizing gold nanoparticles with this compound for targeted drug delivery.

References

A Technical Guide to the Synthesis and Purification of m-PEG10-azide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of methoxy-poly(ethylene glycol)-azide with ten ethylene glycol units (m-PEG10-azide). This heterobifunctional PEG linker is a valuable tool in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs), where it serves as a hydrophilic spacer to improve the solubility and pharmacokinetic properties of the target molecules.[][2] This document outlines a common and effective two-step synthetic pathway, details purification methodologies, and provides guidance on the characterization of the final product.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from the commercially available m-PEG10-alcohol (m-PEG10-OH). The first step involves the activation of the terminal hydroxyl group by converting it into a good leaving group, most commonly a mesylate. The subsequent step is a nucleophilic substitution reaction where the mesylate is displaced by an azide ion.[3]

Step 1: Mesylation of m-PEG10-OH

The conversion of the hydroxyl group of m-PEG10-OH to a mesylate group (m-PEG10-OMs) is a crucial activation step. This is typically accomplished by reacting the PEG alcohol with methanesulfonyl chloride (MsCl) in the presence of a base, such as triethylamine (Et3N), to neutralize the hydrochloric acid byproduct.

Step 2: Azidation of m-PEG10-OMs

The mesylated intermediate is then converted to the final azide product by reaction with an azide salt, typically sodium azide (NaN3). This is a classic SN2 reaction where the azide anion displaces the mesylate group.

Experimental Protocols

The following protocols are representative examples for the synthesis of PEG azides and can be adapted for this compound.

Protocol 1: Synthesis of m-PEG-Mesylate (General Procedure)[4]

-

Drying: Dry m-PEG10-OH azeotropically with toluene under reduced pressure to remove any residual water.

-

Dissolution: Dissolve the dried m-PEG10-OH in anhydrous dichloromethane (CH2Cl2).

-

Cooling: Cool the solution to -10°C in an ice-salt bath.

-

Base Addition: Add triethylamine (Et3N) to the reaction mixture.

-

Mesylation: Add methanesulfonyl chloride (MsCl) dropwise to the cooled solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.

-

Work-up:

-

Dilute the reaction mixture with water and extract with CH2Cl2.

-

Wash the combined organic phases with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to obtain the m-PEG10-OMs product.

-

Protocol 2: Synthesis of m-PEG-Azide (General Procedure)[4]

-

Dissolution: Dissolve the m-PEG10-OMs intermediate in ethanol.

-

Azide Addition: Add sodium azide (NaN3) to the solution.

-

Reaction: Reflux the mixture for 12 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature and concentrate it using a rotary evaporator.

-

Dissolve the residue in CH2Cl2.

-

Wash the organic solution with water.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to yield the final this compound product.

-

Data Presentation

The following tables summarize typical quantitative data for the synthesis of PEG azides. Note that yields and purity can vary depending on the specific PEG length and reaction scale.

| Step | Reactants | Reagents | Solvent | Typical Yield |

| Mesylation | m-PEG-OH | Methanesulfonyl chloride, Triethylamine | Dichloromethane | >95% |

| Azidation | m-PEG-OMs | Sodium Azide | Ethanol | >90% |

| Product | Molecular Formula | Molecular Weight | Typical Purity |

| This compound | C21H43N3O10 | 497.59 g/mol | >95% |

Purification Methods

Purification of this compound is critical to remove unreacted starting materials, reagents, and byproducts. Common purification techniques include:

-

Extraction: As described in the experimental protocols, liquid-liquid extraction is used to separate the product from water-soluble impurities.

-

Precipitation: The final product can often be purified by precipitation from a good solvent (e.g., dichloromethane) by the addition of a non-solvent (e.g., diethyl ether). The precipitated product is then collected by filtration.

-

Column Chromatography: For higher purity requirements, silica gel column chromatography can be employed to separate the desired product from closely related impurities.

Characterization

The successful synthesis of this compound is confirmed through various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is used to confirm the structure by identifying characteristic proton signals. The disappearance of the hydroxyl proton signal and the appearance of a new signal corresponding to the methylene protons adjacent to the azide group are key indicators.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool for identifying the azide functional group, which exhibits a characteristic strong, sharp absorption band around 2100 cm-1.

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the final product.

Mandatory Visualizations

Synthesis Pathway

Caption: Reaction scheme for the two-step synthesis of this compound.

Purification Workflow

Caption: A typical workflow for the purification of this compound.

References

solubility of m-PEG10-azide in aqueous and organic solvents

An In-depth Technical Guide to the Solubility of m-PEG10-azide

Introduction to this compound

This compound (methoxy-polyethylene glycol-azide with 10 ethylene glycol units) is a heterobifunctional chemical modification reagent widely utilized in bioconjugation, drug delivery, and materials science.[1] Its structure comprises a methoxy-terminated polyethylene glycol (PEG) chain, which provides hydrophilicity, and a terminal azide group.[2][3] The azide functionality is a key component for "click chemistry," a set of rapid, specific, and high-yield chemical reactions.[4][5]

Specifically, the azide group enables covalent bond formation with molecules containing alkyne, BCN (bicyclo[6.1.0]nonyne), or DBCO (dibenzocyclooctyne) moieties through Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The PEG linker enhances the solubility and stability of the conjugated molecules in aqueous environments and reduces non-specific binding. Understanding the solubility of this compound is therefore critical for its effective use in these applications.

Solubility Profile of this compound

The solubility of this compound is governed by the physicochemical properties of its PEG backbone. Polyethylene glycols are known for their high solubility in water and a range of organic solvents. The terminal azide group does not significantly alter this general solubility profile. This compound is typically a colorless liquid or a white to off-white solid at room temperature.

Quantitative Solubility Data

While specific quantitative solubility values (e.g., in mg/mL or mol/L) are not consistently published across datasheets, a qualitative summary of compatible solvents is well-documented. The following table consolidates the reported solubility information from various suppliers.

| Solvent Class | Solvent Name | Solubility | References |

| Aqueous | Water, Aqueous Buffers (e.g., PBS) | Soluble | |

| Polar Aprotic | Dimethylformamide (DMF) | Soluble | |

| Dimethyl Sulfoxide (DMSO) | Soluble | ||

| Acetonitrile (ACN) | Soluble | ||

| Chlorinated | Dichloromethane (DCM) | Soluble | |

| Chloroform | Soluble | ||

| Ethers | Tetrahydrofuran (THF) | Soluble | |

| Diethyl Ether | Not Soluble | ||

| Alcohols | Methanol, Ethanol | Less Soluble | |

| Aromatic | Toluene | Less Soluble |

Experimental Protocols

Proper dissolution and handling are paramount for successful experiments. The following protocols provide detailed methodologies for preparing and using this compound solutions.

General Protocol for Preparing a Stock Solution

This protocol is designed for creating a concentrated stock solution that can be aliquoted and stored for future use.

Materials:

-

This compound

-

Anhydrous solvent (e.g., DMSO, DMF)

-

Vortex mixer

-

Microcentrifuge tubes or vials

Procedure:

-

Allow the vial of this compound to equilibrate to room temperature for at least one hour before opening to prevent moisture condensation.

-

In a sterile environment, add the desired volume of anhydrous solvent (e.g., DMSO) to the vial containing the this compound to achieve the target concentration.

-

Tightly seal the vial and vortex thoroughly until the solid is completely dissolved.

-

If necessary, prepare single-use aliquots in tightly sealed vials to avoid repeated freeze-thaw cycles.

-

Storage: For short-term storage (days to weeks), store the stock solution at 0-4°C. For long-term storage (months to years), store at -20°C in a dark, dry place.

Protocol for Dissolution in Aqueous Buffer for Bioconjugation (SPAAC)

This protocol outlines the dissolution of this compound for a copper-free click chemistry reaction, which is common in biological applications.

Materials:

-

This compound

-

Cyclooctyne-functionalized molecule (e.g., DBCO-protein)

-

Phosphate-Buffered Saline (PBS), pH 7.3

-

Reaction vessel

Procedure:

-

Prepare a stock solution of this compound in a compatible organic solvent like DMSO, as described in Protocol 3.1.

-

Dissolve the cyclooctyne-functionalized molecule in PBS to the desired reaction concentration.

-

Add the required volume of the this compound stock solution to the aqueous solution of the cyclooctyne-functionalized molecule. The final concentration of the organic solvent should typically be kept low (e.g., <5%) to maintain the stability of biomolecules.

-

Mix gently and allow the reaction to proceed. The hydrophilic PEG spacer enhances the solubility of the reagent in the aqueous reaction medium.

Protocol for Dissolution in a Mixed Solvent System (CuAAC)

This protocol is suitable for copper-catalyzed click chemistry reactions where reactants may have varying solubility.

Materials:

-

This compound

-

Alkyne-functionalized molecule

-

Solvent system (e.g., DMSO/water mixture, t-BuOH/water mixture)

-

Copper(II) sulfate (CuSO₄)

-

Reducing agent (e.g., Sodium Ascorbate)

-

Reaction vessel

Procedure:

-

Dissolve the this compound and the alkyne-functionalized molecule in the chosen solvent system (e.g., a 1:1 mixture of t-BuOH and water).

-

Ensure all components are fully dissolved before proceeding. Gentle heating or vortexing can be applied if necessary.

-

In a separate tube, prepare fresh solutions of the copper catalyst and reducing agent.

-

Add the catalyst and reducing agent to the solution containing the azide and alkyne to initiate the reaction. The co-solvent system ensures all reactants remain in solution throughout the process.

Visualizations

Logical Relationships in Solubility

Caption: Logical diagram illustrating how the hydrophilic PEG core of this compound dictates its solubility in various solvent classes.

Experimental Workflow

Caption: Experimental workflow for dissolving this compound for a typical Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

References

- 1. 1clickchemistry.com [1clickchemistry.com]

- 2. This compound Datasheet DC Chemicals [dcchemicals.com]

- 3. This compound|CAS 2112738-12-0|DC Chemicals [dcchemicals.com]

- 4. Click Chemistry Reagents/Tools, Azide, Alkyne, DBCO, BCN PEG - Biochempeg [biochempeg.com]

- 5. Click Chemistry [organic-chemistry.org]

An In-depth Technical Guide to m-PEG10-azide

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-PEG10-azide is a monofunctional, discrete polyethylene glycol (PEG) derivative that plays a crucial role in modern bioconjugation and drug delivery research.[1][2] Its structure features a methoxy-capped ten-unit PEG chain, providing excellent hydrophilicity and biocompatibility, coupled with a terminal azide group for highly specific chemical modifications.[2][3] This guide provides a comprehensive overview of the key properties, synthesis, and applications of this compound, tailored for professionals in the field.

The azide functional group is particularly valuable as it allows for participation in "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted alkyne-azide cycloaddition (SPAAC).[4] These reactions are known for their high efficiency, selectivity, and biocompatibility, enabling the stable linkage of this compound to a wide array of molecules, including peptides, proteins, and small molecule drugs.

Core Properties of this compound

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quick reference for experimental planning and execution.

| Property | Value | References |

| Molecular Formula | C21H43N3O10 | |

| Molecular Weight | 497.59 g/mol | |

| Appearance | Colorless liquid or white solid | |

| Purity | >95% | |

| Solubility | Soluble in DCM, THF, acetonitrile, DMF, and DMSO | |

| CAS Number | 2112738-12-0 |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process starting from m-PEG10-OH. The following protocols are generalized from established methods for the synthesis of PEG-azides.

Protocol 1: Mesylation of m-PEG10-OH

This initial step activates the terminal hydroxyl group of the PEG chain, making it amenable to nucleophilic substitution.

Materials:

-

m-PEG10-OH

-

Dichloromethane (CH2Cl2), anhydrous

-

Triethylamine (Et3N)

-

Methanesulfonyl chloride (MsCl)

-

Deionized water

-

Brine solution

-

Sodium sulfate (Na2SO4), anhydrous

-

Argon or Nitrogen gas

Procedure:

-

Dissolve m-PEG10-OH in anhydrous CH2Cl2 under an inert atmosphere (Argon or Nitrogen).

-

Add triethylamine (1.3 equivalents) to the solution.

-

Cool the reaction mixture to -10 °C using an ice-salt bath.

-

Slowly add methanesulfonyl chloride (2.1 equivalents) to the cooled mixture.

-

Allow the reaction to slowly warm to room temperature and stir overnight (approximately 12 hours).

-

Quench the reaction by adding deionized water.

-

Extract the aqueous layer with CH2Cl2 (3 times).

-

Wash the combined organic layers with brine solution.

-

Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield m-PEG10-OMs.

Protocol 2: Azidation of m-PEG10-OMs

The activated mesylate is then displaced by an azide ion to yield the final product.

Materials:

-

m-PEG10-OMs

-

Ethanol

-

Sodium azide (NaN3)

-

Dichloromethane (CH2Cl2)

-

Sodium sulfate (Na2SO4), anhydrous

Procedure:

-

Dissolve the m-PEG10-OMs from the previous step in ethanol.

-

Add sodium azide (1.5 equivalents) to the solution.

-

Reflux the mixture for 12 hours.

-

After cooling to room temperature, concentrate the solution using a rotary evaporator.

-

Dissolve the residue in CH2Cl2.

-

Dry the organic solution over anhydrous Na2SO4, filter, and concentrate to obtain this compound as a viscous liquid.

Applications in Research and Drug Development

The unique properties of this compound make it a versatile tool in several key areas:

-

Bioconjugation and "Click Chemistry": The terminal azide group allows for highly efficient and specific conjugation to alkyne-containing molecules via CuAAC or SPAAC reactions. This is widely used for labeling proteins, peptides, and other biomolecules.

-

Drug Delivery: As a hydrophilic linker, this compound can be incorporated into drug delivery systems to improve the solubility and pharmacokinetic profile of therapeutic agents.

-

PROTACs: It serves as a flexible linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to selectively degrade target proteins.

-

Surface Modification: The PEG chain can be used to modify surfaces, rendering them more biocompatible and reducing non-specific protein adsorption.

Visualizing Workflows with this compound

The following diagrams, generated using Graphviz, illustrate the key processes involving this compound.

Caption: A diagram illustrating the two-step synthesis of this compound from m-PEG10-OH.

Caption: Workflow of a typical bioconjugation reaction using this compound and an alkyne-modified molecule.

References

Stability and Storage of m-PEG10-azide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the stability and recommended storage conditions for m-PEG10-azide, a methoxy-terminated polyethylene glycol with ten ethylene glycol units and a terminal azide group. Understanding these parameters is critical for ensuring the integrity and reactivity of this versatile linker in applications ranging from bioconjugation and drug delivery to materials science. While specific long-term stability studies on this compound are not extensively published, this guide synthesizes information from material safety data sheets, supplier recommendations, and research on related PEG-azide compounds to provide a comprehensive technical resource.

Chemical Stability Profile

This compound is generally considered a stable molecule under recommended storage conditions[1][2][3]. The azide functional group is noted for its high stability and selective reactivity, making it a robust component for bioconjugation via "click chemistry"[2][3]. However, like all chemical reagents, its stability is not absolute and can be compromised by several factors.

Key Stability Considerations:

-

Oxidative Degradation: The polyethylene glycol (PEG) backbone is susceptible to oxidative degradation. This process can be initiated by exposure to oxygen, elevated temperatures, and certain metal ions. Oxidative degradation can lead to chain cleavage and the formation of various byproducts, including aldehydes and carboxylic acids, which can affect the performance of the PEG linker.

-

Incompatible Materials: Contact with strong acids, strong alkalis, and potent oxidizing or reducing agents should be strictly avoided, as these can lead to the degradation of the molecule.

-

Thermal Decomposition: Under fire conditions, this compound may decompose and release toxic fumes.

Recommended Storage Conditions

Proper storage is paramount to maintaining the quality and shelf-life of this compound. The following table summarizes the recommended short-term and long-term storage conditions.

| Parameter | Solid (Powder) | In Solution |

| Temperature | -20°C for long-term storage. | -80°C for long-term storage. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation. | Store under an inert atmosphere. |

| Light Exposure | Protect from direct sunlight and store in the dark. | Store in amber vials or protect from light. |

| Moisture | Keep container tightly sealed in a dry, well-ventilated area. Use of a desiccant is recommended. | Use anhydrous solvents and seal tightly. |

Handling Procedures

Adherence to proper handling protocols will minimize degradation and ensure user safety.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. In case of dust formation, a suitable respirator should be used.

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood.

-

Dispensing: When removing the product from storage, allow the container to slowly warm to room temperature before opening to prevent condensation of moisture inside the container. For sensitive applications, consider aliquoting the material into smaller, single-use vials to minimize repeated opening and closing of the main stock container.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Potential Degradation Pathways

Caption: Potential degradation pathways of the PEG backbone in this compound.

Experimental Protocols: Stability Assessment

For researchers needing to perform their own stability studies, the following outlines a general experimental workflow.

Protocol: Accelerated Stability Study

This protocol is designed to assess the stability of this compound under stressed conditions to predict its long-term stability.

Materials:

-

This compound

-

Phosphate buffered saline (PBS) at various pH values (e.g., 5.0, 7.4, 9.0)

-

Deionized water

-

Incubators set to various temperatures (e.g., 4°C, 25°C, 40°C, 60°C)

-

Analytical instrumentation (e.g., HPLC-MS, NMR)

Methodology:

-

Sample Preparation: Prepare solutions of this compound at a known concentration in the different pH buffers and deionized water.

-

Incubation: Aliquot the solutions into sealed vials and place them in incubators at the different temperatures. Protect samples from light.

-

Time Points: At specified time intervals (e.g., 0, 1, 2, 4, 8, 12 weeks), remove a vial from each condition.

-

Analysis: Analyze the samples using a suitable analytical method to quantify the amount of intact this compound and identify any degradation products.

-

HPLC-MS: To separate the parent compound from degradation products and identify them by mass.

-

NMR: To detect changes in the chemical structure.

-

-

Data Analysis: Plot the concentration of intact this compound versus time for each condition to determine the degradation kinetics.

Caption: Workflow for an accelerated stability study of this compound.

Conclusion

This compound is a stable and versatile chemical tool when stored and handled correctly. The primary threats to its stability are oxidation of the PEG backbone and exposure to incompatible chemicals. By adhering to the storage conditions outlined in this guide—specifically, low temperature, inert atmosphere, and protection from light and moisture—researchers can ensure the long-term integrity and reactivity of this important molecule. For critical applications, conducting in-house stability testing under conditions that mimic the intended use is recommended.

References

An In-depth Technical Guide to the Mechanism of Action of m-PEG10-azide in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of methoxy-poly(ethylene glycol)-azide with ten ethylene glycol units (m-PEG10-azide) in bioconjugation. Primarily utilized in "click chemistry," this versatile reagent enables the efficient and specific covalent attachment of a hydrophilic PEG spacer to biomolecules, thereby enhancing their therapeutic properties. This document details the core chemical reactions, presents available quantitative data, provides exemplary experimental protocols, and visualizes the underlying mechanisms and workflows.

Introduction to this compound and its Role in Bioconjugation

This compound is a chemical modification reagent featuring a terminal azide group (-N₃) and a methoxy-terminated polyethylene glycol (PEG) chain of ten repeating ethylene glycol units. The PEG component imparts increased hydrophilicity, biocompatibility, and stability to the conjugated biomolecule, while the azide group serves as a highly specific reactive handle for "click chemistry" reactions.[1] These reactions are characterized by their high yields, mild reaction conditions, and tolerance of a broad range of functional groups, making them ideal for modifying complex biological molecules such as proteins, peptides, and nucleic acids.[2][3]

The primary mechanisms through which this compound participates in bioconjugation are:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient and regiospecific reaction between an azide and a terminal alkyne.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative that utilizes a strained cyclooctyne to react with the azide.[4]

Core Mechanisms of Action

The azide group of this compound is the key functional moiety that drives its utility in bioconjugation. It participates in a 1,3-dipolar cycloaddition reaction with an alkyne to form a stable triazole linkage.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the most widely used form of click chemistry for bioconjugation.[5] It involves the reaction of an azide, such as the one present on this compound, with a terminal alkyne in the presence of a copper(I) catalyst. The reaction is highly efficient and results in the exclusive formation of the 1,4-disubstituted triazole regioisomer.

Mechanism:

-

Formation of Copper-Acetylide: The copper(I) catalyst reacts with the terminal alkyne to form a copper-acetylide intermediate.

-

Coordination of Azide: The azide group of this compound coordinates to the copper center.

-

Cycloaddition: A [3+2] cycloaddition occurs between the azide and the alkyne within the coordination sphere of the copper ion.

-

Protonolysis and Catalyst Regeneration: The resulting copper-triazolide intermediate is protonated to release the triazole product and regenerate the copper(I) catalyst.

This catalytic cycle is highly efficient, leading to rapid reaction rates and high yields under mild, aqueous conditions.

Figure 1. Simplified schematic of the CuAAC reaction mechanism.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent the potential cytotoxicity of the copper catalyst in living systems, strain-promoted azide-alkyne cycloaddition was developed. This reaction utilizes a cyclooctyne, a highly strained eight-membered ring containing an alkyne, which readily reacts with an azide without the need for a catalyst. The relief of ring strain provides the driving force for the reaction.

Mechanism:

The reaction proceeds through a concerted [3+2] cycloaddition mechanism. The high degree of ring strain in the cyclooctyne lowers the activation energy of the cycloaddition, allowing the reaction to proceed at physiological temperatures and pH. Unlike CuAAC, SPAAC is not regiospecific and typically yields a mixture of regioisomers.

Figure 2. Mechanism of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Quantitative Data

While specific kinetic data for this compound is not extensively reported in peer-reviewed literature, data for structurally related short-chain PEG-azides and other azides in click chemistry reactions can provide valuable insights. The reaction rates are typically expressed as second-order rate constants (k₂).

| Reaction Type | Azide | Alkyne/Cyclooctyne | k₂ (M⁻¹s⁻¹) | Reference(s) |

| CuAAC | Generic Azide | Terminal Alkyne | 10 to 10⁴ | |

| SPAAC | Benzyl Azide | DIBO | 0.057 | |

| SPAAC | Benzyl Azide | BCN | 0.14 | |

| SPAAC | Benzyl Azide | DBCO | ~1 | |

| SPAAC | p-azido-L-phenylalanine | DBCO-PEG | Not specified, but efficient |

Note: The reactivity in SPAAC is highly dependent on the nature of the strained cyclooctyne. DBCO (dibenzocyclooctyne) and BCN (bicyclononyne) are common examples with varying degrees of reactivity and stability. The PEG chain on the azide is generally considered to have a minimal impact on the intrinsic reaction kinetics but can influence solubility and steric accessibility.

Experimental Protocols

The following are generalized protocols for bioconjugation using an azide-functionalized PEG linker like this compound. These should be optimized for specific biomolecules and applications.

Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-modified protein with this compound.

Materials:

-

Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

-

This compound

-

Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

-

Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand stock solution (e.g., 50 mM in water)

-

Deionized water

-

Purification system (e.g., size-exclusion chromatography)

Procedure:

-

Prepare the Reaction Mixture: In a microcentrifuge tube, combine the alkyne-modified protein and this compound. A 10- to 50-fold molar excess of the PEG-azide over the protein is typically used. Adjust the final volume with the reaction buffer.

-

Prepare the Catalyst Premix: In a separate tube, mix the CuSO₄ stock solution and the THPTA stock solution. A 1:5 to 1:10 molar ratio of Cu(II) to ligand is common.

-

Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to the protein/PEG-azide mixture, followed by the addition of the copper/ligand premix. The final concentration of copper is typically in the range of 50-500 µM.

-

Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by techniques such as SDS-PAGE, which will show a shift in the molecular weight of the protein upon conjugation, or by mass spectrometry.

-

Purification: Once the reaction is complete, purify the PEGylated protein from excess reagents using a suitable method like size-exclusion chromatography or dialysis.

Figure 3. Experimental workflow for CuAAC bioconjugation.

Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines the conjugation of a cyclooctyne-modified biomolecule with this compound.

Materials:

-

Cyclooctyne-modified biomolecule (e.g., DBCO-protein) in a biocompatible buffer (e.g., PBS, pH 7.4)

-

This compound

-

Deionized water

-

Purification system (e.g., size-exclusion chromatography)

Procedure:

-

Prepare Solutions: Dissolve the cyclooctyne-modified biomolecule and this compound in the reaction buffer.

-

Reaction Initiation: Combine the solutions of the cyclooctyne-modified biomolecule and this compound. A 2- to 10-fold molar excess of this compound is typically sufficient.

-

Incubation: Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the reactivity of the cyclooctyne and the concentrations of the reactants. The progress can be monitored similarly to CuAAC.

-

Purification: After the reaction reaches completion, purify the conjugated product to remove unreacted PEG-azide and any potential side products.

Figure 4. Experimental workflow for SPAAC bioconjugation.

Conclusion

This compound is a valuable tool in bioconjugation, enabling the site-specific attachment of a short, hydrophilic PEG chain to biomolecules through the highly efficient and bioorthogonal azide-alkyne cycloaddition reactions. The choice between the copper-catalyzed (CuAAC) and strain-promoted (SPAAC) mechanisms depends on the specific application, with CuAAC offering faster kinetics and regiospecificity, while SPAAC provides a copper-free alternative essential for in vivo studies. The provided protocols and data serve as a foundation for researchers to design and execute successful bioconjugation strategies using this compound, ultimately contributing to the development of novel therapeutics and research tools.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Click Chemistry Reactions: CuAAC, SPAAC, Diels-Alder | Biopharma PEG [biochempeg.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of the Azide Group in m-PEG10-azide: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core functionality of the azide group in methoxy-poly(ethylene glycol)-azide (m-PEG10-azide), a critical reagent in modern bioconjugation and drug development. This document provides a comprehensive overview of its applications, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

The Azide Group: A Gateway to Versatile Bioconjugation

The defining feature of this compound is its terminal azide (-N₃) group. This functional group is the linchpin for its utility, primarily through its participation in "click chemistry" reactions. The azide group is prized for its high stability under a wide range of conditions and its specific reactivity, which allows for the precise and efficient coupling of the PEG moiety to other molecules.[1][2]

The primary role of the azide group is to form a stable triazole linkage with an alkyne-containing molecule.[3] This is achieved through two main types of click chemistry reactions:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient and widely used reaction where a copper(I) catalyst facilitates the reaction between the azide and a terminal alkyne.[3] The reaction is known for its high yields and specificity.[4]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with the azide. The absence of a cytotoxic copper catalyst makes SPAAC particularly suitable for applications in living systems.

The polyethylene glycol (PEG) chain of this compound imparts valuable properties to the resulting conjugate, including increased hydrophilicity, improved stability, and reduced immunogenicity.

Key Applications in Research and Drug Development

The specific reactivity of the azide group in this compound has made it an invaluable tool in several areas of research and drug development:

-

Bioconjugation: The ability to attach PEG chains to proteins, peptides, and other biomolecules (PEGylation) can enhance their therapeutic properties. The azide group allows for precise, site-specific PEGylation when the biomolecule is functionalized with an alkyne.

-

PROTAC (Proteolysis Targeting Chimera) Synthesis: this compound is a commonly used linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's degradation through the ubiquitin-proteasome system. The PEG linker, connected via the azide group, bridges the target protein ligand and the E3 ligase ligand.

-

Drug Delivery: The PEG linker can improve the pharmacokinetic properties of drugs, and the azide group provides a reliable method for attaching the PEGylated drug to targeting moieties or nanoparticles.

Quantitative Data on PEG-Azide Reactions

While specific quantitative data for this compound is not extensively available in a single source, the following tables provide representative data for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions involving PEG-azides under various conditions. This data can serve as a valuable reference for experimental design and optimization.

Table 1: Yields of CuAAC Reactions with a PEG-Alkyne and Various Azides in Toluene

| Entry | Copper Source | Ligand | Time (h) | Yield (%) |

| 1 | CuBr | PMDTA | 24 | 85 |

| 2 | Cu Wire | PMDTA | 24 | 65 |

| 3 | CuBr | - | 24 | 40 |

| 4 | Cu Wire | - | 24 | 25 |

Conditions: mPEG-alkyne (0.05 mmol), Azide (0.05 mmol), Toluene, 80°C. Data adapted from a study on CuAAC reactions in supercritical CO2, with initial experiments in toluene.

Table 2: Yields for the CuAAC between Azides and Alkynes in Molten PEG2000 at 70°C

| Entry | Azide | Acetylene | Catalyst (wt %) | Time (h) | Yield (%) |

| 1 | 3-azidopropanol | Phenylacetylene | CuI (5) | 2 | 95 |

| 2 | 3-azidopropanol | 1-heptyne | CuI (5) | 2 | 92 |

| 3 | 3-azidopropyl acetate | Phenylacetylene | CuNP (5) | 3 | 96 |

| 4 | 3-azidopropyl acetate | 1-heptyne | CuT (5) | 4 | 91 |

CuNP: Copper Nanopowder, CuT: Copper Turnings. Data adapted from a study on CuAAC reactions in molten PEG2000.

Experimental Protocols

The following are detailed protocols for key experiments involving this compound.

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the bioconjugation of an alkyne-containing molecule to this compound.

Materials:

-

This compound

-

Alkyne-functionalized molecule (e.g., protein, peptide, or small molecule)

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a ligand

-

Phosphate-buffered saline (PBS) or other suitable buffer

-

DMSO or DMF for dissolving hydrophobic molecules

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 20 mM stock solution of CuSO₄ in deionized water.

-

Prepare a 50 mM stock solution of the ligand (THPTA or TBTA) in deionized water or DMSO.

-

Freshly prepare a 100 mM stock solution of sodium ascorbate in deionized water.

-

Dissolve this compound and the alkyne-functionalized molecule in a suitable buffer or solvent.

-

-

Reaction Setup:

-

In a reaction tube, combine the alkyne-functionalized molecule and this compound. A molar ratio of 1:1.5 (alkyne:azide) is a good starting point.

-

In a separate tube, premix the CuSO₄ solution and the ligand solution. A common ratio is 1:5 of Cu:ligand. Let this mixture stand for a few minutes.

-

-

Initiation of the Reaction:

-

Add the copper/ligand premix to the reaction mixture containing the alkyne and azide.

-

Add the freshly prepared sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the catalytic Cu(I) species and initiate the reaction.

-

-

Reaction and Monitoring:

-

Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be gently agitated.

-

Monitor the reaction progress using an appropriate analytical technique such as LC-MS or HPLC.

-

-

Purification:

-

Once the reaction is complete, purify the conjugate using a suitable method such as size-exclusion chromatography, affinity chromatography, or dialysis to remove excess reagents and the catalyst.

-

Workflow for PROTAC Synthesis using this compound

This workflow outlines the steps for synthesizing a PROTAC molecule where this compound is used as a linker. This example assumes the target protein ligand contains an alkyne group and the E3 ligase ligand is functionalized with a group that can react with a modified this compound.

Step 1: Functionalization of the E3 Ligase Ligand with an Alkyne

-

The E3 ligase ligand (e.g., a derivative of thalidomide or pomalidomide) is chemically modified to introduce a terminal alkyne group. This is typically achieved through standard organic synthesis methods.

Step 2: Click Reaction with this compound

-

The alkyne-functionalized E3 ligase ligand is reacted with this compound via a CuAAC reaction as described in the protocol above. This results in the formation of an E3 ligase ligand-PEG-azide intermediate.

Step 3: Functionalization of the Target Protein Ligand

-

The target protein ligand is functionalized with a reactive group that is complementary to a group that will be introduced on the other end of the PEG linker. For this example, let's assume the target protein ligand will be functionalized with a primary amine.

Step 4: Modification of the PEG-azide Intermediate

-

The azide group on the E3 ligase ligand-PEG-azide intermediate is reduced to a primary amine. This can be achieved using a reducing agent such as triphenylphosphine followed by water.

Step 5: Final Conjugation

-

The amine-functionalized E3 ligase ligand-PEG is then conjugated to the activated target protein ligand (e.g., an NHS ester of the target protein ligand) to form the final PROTAC molecule.

Visualizing Key Pathways and Workflows

The Ubiquitin-Proteasome System in PROTAC-Mediated Degradation

The following diagram illustrates the signaling pathway of the ubiquitin-proteasome system, which is hijacked by PROTACs to induce the degradation of target proteins.

References

safety and handling precautions for m-PEG10-azide

An In-depth Technical Guide to the Safe Handling of m-PEG10-azide

This guide provides comprehensive , intended for researchers, scientists, and drug development professionals. Adherence to these guidelines is crucial to ensure personal safety and maintain the integrity of the product during laboratory use.

Hazard Identification and Classification

This compound is classified as a substance with acute oral toxicity and is very toxic to aquatic life with long-lasting effects.[1]

GHS Classification:

-

Acute toxicity, Oral (Category 4), H302: Harmful if swallowed.[1]

-

Acute aquatic toxicity (Category 1), H400: Very toxic to aquatic life.[1]

-

Chronic aquatic toxicity (Category 1), H410: Very toxic to aquatic life with long lasting effects.[1]

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.[1]

-

P270: Do not eat, drink or smoke when using this product.

-

P273: Avoid release to the environment.

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P330: Rinse mouth.

-

P391: Collect spillage.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Physicochemical and Toxicological Data

| Property | Data | Reference |

| Molecular Formula | C21H43N3O10 | |

| Molecular Weight | 497.59 g/mol | |

| Appearance | To be determined | |

| Purity | >95% | |

| Solubility | Soluble in Water, DMSO, and DMF | |

| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | |

| Aquatic Toxicity | Category 1 (Very toxic) |

Experimental Protocols: Safe Handling and Storage

Adherence to strict laboratory protocols is essential when working with this compound.

Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles.

-

Hand Protection: Wear compatible chemical-resistant gloves.

-

Skin and Body Protection: Wear a laboratory coat. Ensure skin contact is prevented by keeping a safe distance or wearing suitable protective clothing.

Handling

-

Work in a well-ventilated area, preferably under a chemical fume hood.

-

Avoid inhalation of dust, vapors, or mist.

-

Avoid contact with skin and eyes.

-

Do not eat, drink, or smoke in the laboratory area.

-

Use non-metal spatulas and equipment to prevent the formation of shock-sensitive metal azides.

-

Avoid mixing with strong acids or alkalis, strong oxidizing or reducing agents, and halogenated solvents.

Storage

-

As a solid (powder): Store at -20°C in a tightly sealed container.

-

In solvent: Store at -80°C.

-

Keep the container in a cool, well-ventilated, and dry place.

-

Protect from direct sunlight and sources of ignition.

-

If preparing stock solutions, it is recommended to store them as aliquots in tightly sealed vials at -20°C for up to one month.

-

Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial.

First Aid Measures

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Immediately call a physician or poison control center.

-

In Case of Skin Contact: Immediately remove contaminated clothing and rinse the skin thoroughly with large amounts of water. Call a physician.

-

In Case of Eye Contact: Immediately flush eyes with large amounts of water, removing contact lenses if present. Separate eyelids to ensure adequate flushing and promptly call a physician.

-

If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen or cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation.

Accidental Release Measures

-

Wear full personal protective equipment.

-

Ensure adequate ventilation.

-

Prevent the product from entering drains or water courses.

-

For liquid spills, absorb with a non-combustible material such as diatomite or universal binders.

-

Collect the spilled material and contaminated absorbent into a suitable container for disposal.

-

Decontaminate the spill area and equipment by scrubbing with alcohol.

Disposal

-

Dispose of this compound and its container at an approved waste disposal plant.

-

Do not dispose of it with acidic wastes, as this can generate highly toxic and explosive hydrazoic acid.

-

Azide-containing waste should be collected separately and clearly labeled.

Reactivity and Stability

-

Chemical Stability: this compound is stable under recommended storage conditions.

-

Incompatible Materials: Avoid contact with strong acids, strong alkalis, strong oxidizing agents, and strong reducing agents.

-

Hazardous Decomposition Products: Under fire conditions, it may decompose and emit toxic fumes.

Visualization of Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.

Caption: Workflow for the safe handling of this compound.

References

A Technical Guide to PEGylation with m-PEG10-azide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of PEGylation in Modern Therapeutics

PEGylation, the covalent attachment of polyethylene glycol (PEG) to a molecule, is a cornerstone of biopharmaceutical development. This chemical modification enhances the therapeutic properties of proteins, peptides, antibody fragments, and small molecules by altering their physicochemical characteristics.[1] The primary benefits of PEGylation include a significantly increased hydrodynamic volume, which in turn reduces renal clearance and prolongs the drug's circulation half-life.[2][3] Furthermore, the hydrophilic PEG chains can mask the therapeutic molecule from the immune system, thereby reducing its immunogenicity.[1][4] This process also improves drug solubility and stability, protecting the parent molecule from proteolytic degradation. These advantages often translate to a reduced dosing frequency and improved patient compliance.

m-PEG10-azide: A Precision Tool for Bioconjugation

This compound is a discrete (monodisperse) PEGylation reagent. Unlike traditional polydisperse PEG polymers, it consists of a precise chain of ten ethylene glycol units. This uniformity is critical for the synthesis of homogeneous bioconjugates, ensuring batch-to-batch consistency and simplifying analytical characterization—a vital aspect for therapeutic drug development.

The molecule is methoxy-capped on one end to prevent reactivity and features a terminal azide (N₃) group on the other. This azide group is a key functional handle for "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility. Specifically, the azide allows for conjugation via two primary pathways: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Core Properties of this compound

The fundamental properties of this compound are summarized below. These specifications are essential for calculating reaction stoichiometries and for the analytical characterization of the final PEGylated product.

| Property | Value | Reference |

| Chemical Formula | C₂₁H₄₃N₃O₁₀ | |

| Molecular Weight | 497.59 g/mol | |

| Appearance | Colorless to pale yellow oil or solid | - |

| Solubility | Soluble in water and most organic solvents | |

| Storage Conditions | Store at -20°C, protect from moisture |

Experimental Protocols for PEGylation

The choice between CuAAC and SPAAC depends on the target molecule's sensitivity to copper and the availability of the corresponding alkyne functional group.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly robust and efficient reaction that forms a stable triazole linkage between the azide of this compound and a terminal alkyne on a target molecule.

Materials:

-

This compound

-

Alkyne-functionalized target molecule (protein, peptide, etc.)

-

Copper(II) Sulfate (CuSO₄) solution (e.g., 20 mM in water)

-

Sodium Ascorbate solution (e.g., 100 mM in water, freshly prepared)

-

Copper-chelating ligand (e.g., THPTA, BTTAA) solution (e.g., 50 mM in water)

-

Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

-

Anhydrous DMSO or DMF (for dissolving reagents if necessary)

-

Purification system (e.g., Size-Exclusion Chromatography (SEC) or Dialysis)

Methodology:

-

Reactant Preparation: Dissolve the alkyne-functionalized molecule in the reaction buffer to a final concentration of 1-10 mg/mL (or a desired molar concentration). Dissolve the this compound in DMSO or the reaction buffer to create a stock solution (e.g., 100 mM).

-

Reaction Setup: In a microcentrifuge tube, combine the following in order:

-

The alkyne-functionalized molecule solution.

-

This compound stock solution to achieve a 5-10 fold molar excess over the target molecule.

-

A premixed solution of CuSO₄ and the copper ligand. A 1:5 molar ratio of copper to ligand is recommended to accelerate the reaction and protect the biomolecule from oxidative damage. The final copper concentration should typically be between 50 and 250 µM.

-

-

Initiation: Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration should be 5-10 times the copper concentration to ensure the reduction of Cu(II) to the active Cu(I) state.

-

Incubation: Gently mix the solution and incubate at room temperature for 1-4 hours. The reaction can be monitored by LC-MS or SDS-PAGE.

-

Quenching & Purification: Quench the reaction by adding a chelating agent like EDTA. Purify the PEGylated product from excess reagents and byproducts using SEC, dialysis, or another appropriate chromatographic technique.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a bioorthogonal, copper-free click reaction ideal for sensitive biological systems where metal cytotoxicity is a concern. The reaction is driven by the ring strain of a cyclooctyne derivative (e.g., DBCO, BCN) installed on the target molecule.

Materials:

-

This compound

-

Strained alkyne-functionalized target molecule (e.g., DBCO-protein)

-

Reaction Buffer (e.g., PBS, pH 7.4)

-

Anhydrous DMSO or DMF (if needed)

-

Purification system (e.g., SEC or Dialysis)

Methodology:

-

Reactant Preparation: Dissolve the strained alkyne-functionalized molecule in the reaction buffer. Dissolve this compound in a minimal amount of compatible solvent (e.g., DMSO) and dilute into the reaction buffer.

-

Reaction Setup: Combine the strained alkyne-molecule and this compound solutions. A slight molar excess (1.5-5 equivalents) of the this compound is typically sufficient.

-

Incubation: Incubate the reaction mixture for 2-12 hours at room temperature or 37°C. Reaction progress can be monitored by observing the shift in molecular weight via SDS-PAGE or by LC-MS.

-

Purification: Once the reaction is complete, purify the PEGylated conjugate using SEC or dialysis to remove any unreacted this compound.

Quantitative Reaction Parameters

The efficiency of SPAAC is highly dependent on the type of strained alkyne used. The table below provides representative kinetic data for context.

| Azide Moiety | Cyclooctyne Reactant | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Buffer Conditions | Reference |

| Azidolysine-peptide | DBCO-PEG | 0.34 | HBS (pH 7.4) | |

| 3-azido-L-alanine | sulfo-DBCO-amine | 0.32 - 1.22 | PBS (pH 7), HEPES (pH 7) |

Characterization of PEGylated Conjugates

Thorough analytical characterization is mandatory to confirm successful conjugation, determine purity, and assess the degree of PEGylation.

| Analytical Technique | Purpose | Expected Outcome | Reference |

| SDS-PAGE | Assess increase in molecular weight | A distinct band shift to a higher apparent molecular weight for the PEGylated protein. | |

| Mass Spectrometry (MALDI-TOF, LC-MS) | Confirm covalent attachment and determine the degree of PEGylation | Detection of mass peaks corresponding to the parent molecule plus integer multiples of the this compound mass (~497.6 Da). | |

| HPLC (SEC, RP, HIC) | Assess purity, aggregation, and quantify PEGylation | A shift in retention time compared to the unmodified molecule; allows for quantification of purity and aggregation levels. | |

| Dynamic Light Scattering (DLS) | Measure hydrodynamic radius | An increase in the molecular radii of the PEGylated samples. | |

| ELISA | Measure concentration and assess immunogenicity | Can be used to quantify the concentration of PEGylated proteins in biological samples. |

Logical Consequences of PEGylation

The covalent attachment of this compound initiates a cascade of changes, beginning at the molecular level and culminating in enhanced therapeutic performance in vivo.

Conclusion

This compound is a powerful and precise reagent for the PEGylation of therapeutic molecules. Its monodisperse nature ensures the production of homogeneous conjugates, a critical factor for clinical development. The terminal azide group provides access to highly efficient and specific click chemistry reactions, namely CuAAC and the bioorthogonal SPAAC, allowing for tailored conjugation strategies. The protocols and characterization methods detailed in this guide provide a robust framework for scientists to leverage this compound, paving the way for the development of next-generation biotherapeutics with superior pharmacokinetic profiles and enhanced efficacy.

References

- 1. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | From Synthesis to Characterization of Site-Selective PEGylated Proteins [frontiersin.org]

- 3. pharmacokinetic-consequences-of-pegylation - Ask this paper | Bohrium [bohrium.com]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for m-PEG10-azide in Copper-Catalyzed Click Chemistry (CuAAC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and bioorthogonal method for the covalent ligation of molecules. This reaction is characterized by its high yield, stereospecificity, and compatibility with a wide range of functional groups, making it an invaluable tool in bioconjugation, drug delivery, and materials science. The use of polyethylene glycol (PEG) linkers, such as methoxy-poly(ethylene glycol)-azide with 10 ethylene glycol units (m-PEG10-azide), further enhances the utility of this chemistry. The incorporation of a PEG spacer can improve the solubility, stability, and pharmacokinetic properties of the resulting conjugates, making it particularly well-suited for the development of therapeutics like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][2]

These application notes provide detailed protocols and quantitative data for the use of this compound in CuAAC reactions, aimed at guiding researchers, scientists, and drug development professionals in the successful implementation of this versatile bioconjugation technique.

Data Presentation

The efficiency of the CuAAC reaction is influenced by several factors, including the choice of catalyst, ligand, solvent, and reaction temperature. The following tables provide a summary of typical reaction conditions and expected outcomes for CuAAC reactions involving azide-PEG linkers. While specific results with this compound may vary depending on the alkyne-containing substrate, these tables serve as a valuable starting point for reaction optimization.

Table 1: Typical Reaction Conditions for CuAAC with Azide-PEG Linkers

| Parameter | Typical Conditions | Notes |

| Reactants | This compound and alkyne-functionalized molecule | Molar ratio of azide to alkyne is often 1:1 to 1.5:1. |

| Copper Source | CuSO₄·5H₂O or other Cu(II) salts with a reducing agent, or Cu(I) salts like CuBr or CuI. | CuSO₄ with sodium ascorbate is a common and convenient method to generate Cu(I) in situ. |

| Reducing Agent | Sodium Ascorbate | Typically used in excess (e.g., 5-10 equivalents) to maintain the copper in the active Cu(I) state. |

| Ligand | Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA), or Bathophenanthrolinedisulfonate (BPDS) | Ligands accelerate the reaction and protect biomolecules from oxidative damage. The ligand-to-copper ratio is often between 2:1 and 5:1. |

| Solvent | Aqueous buffers (e.g., PBS, phosphate buffer), organic solvents (e.g., DMSO, DMF, t-BuOH), or mixtures. | The choice of solvent depends on the solubility of the reactants. Co-solvents can be used to improve the solubility of hydrophobic molecules. |

| Temperature | Room temperature to 50°C | Most reactions proceed efficiently at room temperature, but gentle heating can increase the reaction rate. |

| Reaction Time | 1 to 24 hours | Reaction progress should be monitored by an appropriate analytical technique (e.g., LC-MS, TLC, or HPLC). |

Table 2: Representative Yields for CuAAC Reactions with PEG-Azides

| Alkyne Substrate | Product | Yield (%) | Reference |

| Alkyne-modified peptide | PEGylated peptide | >95% | [3] |

| Alkyne-functionalized coumarin | PEG-coumarin conjugate | 82-87% | [4] |

| Alkyne-derivatized protein | PEGylated protein | Typically high, often near-quantitative | [5] |

Experimental Protocols

The following protocols provide detailed methodologies for performing CuAAC reactions with this compound for the bioconjugation of a generic alkyne-containing molecule and a more specific protocol for peptide labeling.

Protocol 1: General Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound

This protocol describes a general procedure for the conjugation of this compound to an alkyne-functionalized molecule.

Materials:

-

This compound

-

Alkyne-functionalized molecule

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

-

Solvent (e.g., deionized water, PBS, DMSO, or a mixture)

-

Microcentrifuge tubes

-

Vortex mixer

-

Rotator (optional)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO or water).

-

Prepare a stock solution of the alkyne-functionalized molecule in a compatible solvent.

-

Prepare a stock solution of CuSO₄·5H₂O (e.g., 20 mM in deionized water).

-

Prepare a stock solution of THPTA (e.g., 100 mM in deionized water).

-

Freshly prepare a stock solution of sodium ascorbate (e.g., 100 mM in deionized water). Protect from light and use within the same day.

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the desired amount of the alkyne-functionalized molecule.

-

Add the this compound stock solution to achieve the desired molar ratio (typically 1.1 to 1.5 equivalents relative to the alkyne).

-

Add the appropriate solvent to reach the desired final reaction concentration.

-

-

Catalyst Premix:

-

In a separate microcentrifuge tube, prepare the copper-ligand premix. Add the THPTA stock solution to the CuSO₄ stock solution to achieve a ligand-to-copper ratio of approximately 5:1. Vortex briefly to mix.

-

-

Reaction Initiation:

-

Add the copper-ligand premix to the reaction tube containing the azide and alkyne.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 1-5 mM.

-

Vortex the reaction mixture gently.

-

-

Incubation:

-

Incubate the reaction at room temperature for 1-4 hours. For less reactive substrates or lower concentrations, the reaction time may need to be extended up to 24 hours. The reaction can be placed on a rotator for gentle agitation.

-

-

Reaction Monitoring and Purification:

-

Monitor the progress of the reaction using an appropriate analytical method such as LC-MS or HPLC.

-

Once the reaction is complete, the product can be purified using methods such as size-exclusion chromatography, dialysis (for high molecular weight conjugates), or preparative HPLC to remove the catalyst and unreacted starting materials.

-

Protocol 2: this compound Labeling of an Alkyne-Modified Peptide

This protocol provides a more specific example for the PEGylation of a peptide containing an alkyne functionality.

Materials:

-

Alkyne-modified peptide

-

This compound

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Phosphate-buffered saline (PBS), pH 7.4

-

DMSO (if needed for solubility)

-

Size-exclusion chromatography column (e.g., Sephadex G-25) or HPLC for purification

Procedure:

-

Reagent Preparation:

-

Dissolve the alkyne-modified peptide in PBS to a final concentration of 1-5 mg/mL.

-

Prepare a 10 mM stock solution of this compound in deionized water or DMSO.

-

Prepare a 20 mM stock solution of CuSO₄·5H₂O in deionized water.

-

Prepare a 100 mM stock solution of THPTA in deionized water.

-

Freshly prepare a 100 mM stock solution of sodium ascorbate in deionized water.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine 100 µL of the alkyne-peptide solution with 1.5 equivalents of the this compound stock solution.

-

Adjust the total volume with PBS if necessary.

-

-

Catalyst Addition:

-

Prepare a premix of the copper catalyst by adding 5 µL of the 100 mM THPTA stock solution to 5 µL of the 20 mM CuSO₄ stock solution. Vortex briefly.

-

Add the copper/THPTA premix to the peptide/azide solution.

-

-

Reaction Initiation:

-

Initiate the click reaction by adding 10 µL of the freshly prepared 100 mM sodium ascorbate solution.

-

Gently mix the solution by pipetting up and down or by brief vortexing.

-

-

Incubation:

-

Allow the reaction to proceed at room temperature for 1-2 hours.

-

-

Purification:

-

Purify the PEGylated peptide from the reaction mixture using size-exclusion chromatography to remove excess reagents and the copper catalyst.

-

Alternatively, preparative HPLC can be used for purification and to assess the purity of the final product.

-

Analyze the purified product by LC-MS to confirm the successful conjugation and determine the molecular weight of the PEGylated peptide.

-

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the application of this compound in CuAAC chemistry.

References

Application Notes and Protocols: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with m-PEG10-azide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts.[1] This reaction leverages the high ring strain of cyclooctynes, which readily undergo a [3+2] cycloaddition with azides to form a stable triazole linkage.[1] The use of m-PEG10-azide in SPAAC reactions introduces a hydrophilic 10-unit polyethylene glycol (PEG) spacer, which can enhance the solubility, reduce aggregation, and improve the pharmacokinetic properties of the resulting bioconjugates.[2][3]

These application notes provide a comprehensive overview of the use of this compound in SPAAC reactions, including quantitative kinetic data, detailed experimental protocols for key applications, and visual workflows to guide experimental design.

Data Presentation: Reaction Kinetics

The efficiency of a SPAAC reaction is quantified by its second-order rate constant (k₂), with a higher value indicating a faster reaction. The choice of the strained alkyne reaction partner for this compound is critical for achieving desired reaction times, especially in applications involving live cells or low concentrations of reactants. The presence of a PEG linker on the azide has been shown to enhance reaction rates.[4]

| Strained Alkyne | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Notes |

| DBCO (Dibenzocyclooctyne) | ~0.1 | Generally exhibits fast kinetics. |

| BCN (Bicyclo[6.1.0]nonyne) | 0.14 | Offers a favorable reaction rate for many bioorthogonal applications. |

| DIFO (Difluorinated Cyclooctyne) | 0.076 | A common cyclooctyne used in SPAAC. |